molecular formula C12H9BrO2 B2797208 4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde CAS No. 514844-65-6

4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde

Cat. No.: B2797208
CAS No.: 514844-65-6
M. Wt: 265.106
InChI Key: ZNGLQDHNUMVTFL-UHFFFAOYSA-N
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Description

4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde is a synthetic organic compound with the molecular formula C12H9BrO2 and a molecular weight of 265.106 g/mol. This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a carbaldehyde group attached to a naphthalene ring. It has been widely used in scientific research for various applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde typically involves the bromination of 1-methoxynaphthalene followed by formylation. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The formylation step can be achieved using a Vilsmeier-Haack reaction, where the brominated naphthalene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The carbaldehyde group can be reduced to an alcohol or further to a hydrocarbon.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

    Substitution: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Products include naphthalene carboxylic acids.

    Reduction: Products include naphthalenemethanol and other reduced derivatives.

Scientific Research Applications

4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is employed in the development of fluorescent probes and other bioactive compounds.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and other therapeutic compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxy and carbaldehyde groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Bromo-2-methoxynaphthalene: Similar structure but lacks the carbaldehyde group.

    2-Bromo-1-methoxynaphthalene: Similar structure but with different substitution pattern.

    4-Bromo-1-naphthaldehyde: Similar structure but lacks the methoxy group.

Uniqueness: 4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde is unique due to the presence of both a methoxy group and a carbaldehyde group on the naphthalene ring. This combination of functional groups provides distinct reactivity and allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

4-bromo-1-methoxynaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12-8(7-14)6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGLQDHNUMVTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a nitrogen stream, an n-butyllithium hexane solution (1.6 M, 56.9 ml, 91.1 mmol) was added dropwise to a solution of 2,4-dibromo-1-methoxy-naphthalene (30.3 g, 95.9 mmol) in THF (1,800 ml) at −78° C. and the reaction mixture was stirred at the same temperature for 30 minutes. To this mixture, N,N-dimethylformamide (8.9 ml, 115.1 mmol) was added at −78° C. The mixture was stirred at the same temperature for three hours, and then a saturated ammonium chloride aqueous solution was added thereto and the mixture was extracted with ether. The organic layer was washed with a saturated sodium chloride aqueous solution and dried (anhydrous magnesium sulfate), and then the solvent was distilled under reduced pressure. The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:8)] to obtain the title compound (3.85 g, 15%).
Name
n-butyllithium hexane
Quantity
56.9 mL
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
15%

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